molecular formula C25H16N4O3S B2858775 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile CAS No. 620109-66-2

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile

Cat. No. B2858775
CAS RN: 620109-66-2
M. Wt: 452.49
InChI Key: XGNUAVJISWKFNG-JQIJEIRASA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C25H16N4O3S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Utility in Heterocyclic Compound Synthesis

This compound serves as a precursor in the synthesis of complex heterocyclic structures, which are crucial in medicinal chemistry for their potential pharmacological activities. For instance, nitriles, including acrylonitriles, have been used in the synthesis of pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyridines, pyrano[2,3-b]benzopyrrole, and pyrido[2,3-b]benzopyrrole derivatives. These compounds exhibit a range of biological activities, including antimicrobial effects (Mahmoud et al., 2007). Similarly, derivatives of pyrimidin-2-thione have been prepared and shown to undergo transformations into new fused thiazolo[3,2-a]pyrimidines, indicating the versatility of nitrile-containing compounds in heterocyclic chemistry (Mahmoud & El-Shahawi, 2008).

Antifungal and Antimicrobial Applications

Compounds synthesized from nitrile precursors, similar in structure to the specified chemical, have demonstrated significant antifungal and antimicrobial properties. For example, certain derivatives have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger, highlighting the potential of these compounds as antifungal agents (Jafar et al., 2017).

Synthesis of Fluorescent and Biological Active Derivatives

The utility of benzothiazole and related nitriles extends to the synthesis of derivatives with remarkable fluorescence and biological activities. The synthesis of novel pyrido[2,1-b]benzothiazole and related derivatives has been achieved, exhibiting potent antimicrobial and antiviral activities along with significant fluorescence properties. These findings suggest the potential application of such compounds in bioimaging and as therapeutic agents (Azzam et al., 2020).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O3S/c1-31-19-9-3-4-10-20(19)32-23-17(25(30)29-13-7-6-12-22(29)28-23)14-16(15-26)24-27-18-8-2-5-11-21(18)33-24/h2-14H,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNUAVJISWKFNG-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile

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